InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-14(7-11-16)4-8-15-9-5-14/h15H,4-11H2,1-3H3
. The Canonical SMILES string is CC(C)(C)OC(=O)N1CCC2(CCNCC2)CC1
. The synthesis of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate involves several key steps and specific conditions:
The molecular structure of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate features:
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate participates in various chemical reactions relevant to synthetic organic chemistry:
The mechanism of action for tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate primarily involves its interaction with biological targets such as receptors or enzymes:
Studies indicate that modifications to the structure can significantly alter binding affinities and biological activities .
Key physical and chemical properties of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate include:
These properties are crucial for understanding the behavior of the compound in various environments and its suitability for different applications.
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate finds several important applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: